molecular formula C8H17BF3KO4 B7973564 Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate

Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate

Cat. No.: B7973564
M. Wt: 284.12 g/mol
InChI Key: UIIPMTVICHIPEO-UHFFFAOYSA-N
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Description

Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H17BF3O4K It is a boron-based compound that features a trifluoroborate group attached to a polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trifluoroborate product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .

Scientific Research Applications

Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Medicine: Its role in the synthesis of pharmaceuticals makes it valuable for medicinal chemistry.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The polyether chain enhances the solubility and stability of the compound in various solvents, making it more versatile in different reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(2-(2-methoxyethoxy)ethoxy)ethoxymethyltrifluoroborate is unique due to its polyether chain, which provides enhanced solubility and stability. This makes it particularly useful in reactions requiring high solubility in organic solvents and stability under various conditions .

Properties

IUPAC Name

potassium;trifluoro-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BF3O4.K/c1-13-2-3-14-4-5-15-6-7-16-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIPMTVICHIPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCCOCCOC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BF3KO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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